molecular formula C14H12N2O5 B8321465 Methyl 4-(3-methyl-5-nitropyridin-2-yloxy)benzoate

Methyl 4-(3-methyl-5-nitropyridin-2-yloxy)benzoate

Cat. No. B8321465
M. Wt: 288.25 g/mol
InChI Key: JOAGHSQPUNWCPC-UHFFFAOYSA-N
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Patent
US08193192B2

Procedure details

A mixture of commercial 2-chloro-3-methyl-5-nitro-pyridine (0.5 g, 2.88 mmol), 4-hydroxy-benzoic acid methyl ester (0.45 g, 2.96 mmol) and K2CO3 (0.398 g, 2.90 mmol) in anhydrous acetone (20 ml) was refluxed for 15 h. After cooling to room temperature, the precipitate was filtered and washed with acetone (2×10 ml). The filtrates were concentrated at reduced pressure and the residue was purified by column chromatography (eluting with DCM/hexane 5:1 then DCM) to provide methyl 4-(3-methyl-5-nitropyridin-2-yloxy)benzoate (0.788 g, 95% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][O:13][C:14](=[O:22])[C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CC(C)=O>[CH3:8][C:7]1[C:2]([O:21][C:18]2[CH:17]=[CH:16][C:15]([C:14]([O:13][CH3:12])=[O:22])=[CH:20][CH:19]=2)=[N:3][CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
0.45 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
0.398 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with acetone (2×10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (
WASH
Type
WASH
Details
eluting with DCM/hexane 5:1

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.788 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.